2-Methoxy-3,3-dimethylbutan-1-ol
Description
2-Methoxy-3,3-dimethylbutan-1-ol (C₇H₁₆O₂) is a branched tertiary alcohol with a methoxy group at the second carbon and two methyl groups at the third carbon. For example, tertiary alcohols like 3,3-dimethylbutan-1-ol are synthesized via methods involving reductive alkylation or Grignard reactions . The methoxy group likely enhances steric hindrance and reduces polarity compared to primary alcohols, impacting solubility and reactivity.
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)6(5-8)9-4/h6,8H,5H2,1-4H3 |
InChI Key |
OLAMZUGBKQCZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3,3-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-3,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes, influencing its behavior in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Dimethylbutan-1-ol
- Structure : Lacks the methoxy group at C2 but shares the 3,3-dimethyl branching.
- Properties : As a tertiary alcohol, it exhibits lower boiling points than linear isomers due to reduced surface area and weaker intermolecular hydrogen bonding. confirms that branching lowers boiling points (e.g., 3,3-dimethylbutan-1-ol vs. hexan-1-ol) .
- Applications: Used in synthetic intermediates, similar to compounds described in pharmaceutical patents (e.g., methyl 3,3-dimethylbutanoate derivatives in ) .
2,3-Dimethylbutan-1-ol
- Properties : Market data () indicates its use in industrial solvents and specialty chemicals. Its linearity compared to 3,3-dimethylbutan-1-ol allows stronger intermolecular forces, leading to higher boiling points .
3-Methoxy-1-butanol
- Structure : Methoxy group at C3 instead of C2, with a linear chain.
- Properties: The methoxy group increases hydrophobicity but reduces hydrogen-bonding capacity.
1-(Diethylamino)butan-2-ol
- Structure: Amino and hydroxyl groups on adjacent carbons.
- Properties: Polar functional groups enhance solubility in polar solvents.
Comparative Data Table
*Estimated based on branching and analogy to .
Key Research Findings
Branching Effects : Branched alcohols like 3,3-dimethylbutan-1-ol have lower boiling points than linear isomers (e.g., hexan-1-ol) due to reduced van der Waals interactions .
Synthetic Relevance: Analogous compounds (e.g., methyl 3,3-dimethylbutanoate in ) are intermediates in drug synthesis, suggesting similar utility for this compound .
Safety Profiles: Tertiary alcohols and methoxy-substituted compounds generally exhibit lower acute toxicity than primary alcohols, aligning with safety data for 3-methoxy-1-butanol and 1-(diethylamino)butan-2-ol .
Biological Activity
2-Methoxy-3,3-dimethylbutan-1-ol, a compound with the molecular formula C7H16O2, has garnered attention in various fields of scientific research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group (-OCH3) and a hydroxyl group (-OH), which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows the compound to participate in various chemical reactions, such as oxidation and substitution.
The biological activity of this compound is primarily attributed to its interaction with biomolecules. The hydroxyl and methoxy groups facilitate hydrogen bonding and nucleophilic attacks, influencing the compound's behavior in biological environments. It has been studied for its potential effects on cellular pathways and molecular targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In one study, the compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at certain concentrations.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 50 |
2. Cytotoxic Effects
Another area of investigation is the cytotoxicity of this compound on cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
Case Study 1: Antifungal Activity
A patent study highlighted the use of derivatives of this compound as fungicides. The diastereomeric forms exhibited enhanced antifungal properties compared to their counterparts. The study concluded that specific modifications to the compound could lead to improved efficacy against fungal infections .
Case Study 2: Drug Development
In drug development research, this compound has been explored as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects while minimizing side effects .
Research Findings
Recent studies have focused on the interactions of this compound with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Receptor Interaction : Preliminary findings indicate that it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
